molecular formula C13H19ClO B13172734 ({[2-(Chloromethyl)pentyl]oxy}methyl)benzene

({[2-(Chloromethyl)pentyl]oxy}methyl)benzene

Cat. No.: B13172734
M. Wt: 226.74 g/mol
InChI Key: MLOGVAYPYAVTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Chloromethyl)pentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-chloromethylpentanol under acidic conditions. The reaction proceeds via the formation of an intermediate ether linkage, followed by chloromethylation to introduce the chlorine atom .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

({[2-(Chloromethyl)pentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

({[2-(Chloromethyl)pentyl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[2-(Chloromethyl)pentyl]oxy}methyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ether linkage provides stability and influences the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

    ({[2-(Bromomethyl)pentyl]oxy}methyl)benzene: Similar structure with a bromine atom instead of chlorine.

    ({[2-(Hydroxymethyl)pentyl]oxy}methyl)benzene: Contains a hydroxyl group instead of a chloromethyl group.

    ({[2-(Methoxymethyl)pentyl]oxy}methyl)benzene: Features a methoxy group in place of the chloromethyl group.

Uniqueness

({[2-(Chloromethyl)pentyl]oxy}methyl)benzene is unique due to its specific combination of a chloromethyl group and a pentyl ether chain attached to a benzene ring.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

2-(chloromethyl)pentoxymethylbenzene

InChI

InChI=1S/C13H19ClO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI Key

MLOGVAYPYAVTPT-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCC1=CC=CC=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.